(3R)-2-(tert-Butoxycarbonyl)-4-methyl-3-(methylamino)pentanoic acid
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Overview
Description
(3R)-2-(tert-Butoxycarbonyl)-4-methyl-3-(methylamino)pentanoic acid is a compound that belongs to the class of amino acids. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine groups during chemical reactions. This compound is of significant interest in the field of organic chemistry due to its versatile applications in peptide synthesis and other chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-2-(tert-Butoxycarbonyl)-4-methyl-3-(methylamino)pentanoic acid typically involves the protection of the amine group of the amino acid with a tert-butoxycarbonyl (Boc) group. This can be achieved through the reaction of the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(3R)-2-(tert-Butoxycarbonyl)-4-methyl-3-(methylamino)pentanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The Boc protecting group can be selectively removed under acidic conditions, allowing for further functionalization of the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, the removal of the Boc group results in the formation of the free amine derivative of the compound.
Scientific Research Applications
(3R)-2-(tert-Butoxycarbonyl)-4-methyl-3-(methylamino)pentanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of peptides and other complex organic molecules.
Biology: The compound is utilized in the study of enzyme-substrate interactions and protein structure-function relationships.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds and drug development.
Industry: The compound is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3R)-2-(tert-Butoxycarbonyl)-4-methyl-3-(methylamino)pentanoic acid involves its role as a protected amino acid derivative. The Boc group protects the amine functionality during chemical reactions, preventing unwanted side reactions. Upon removal of the Boc group, the free amine can participate in various biochemical and chemical processes, interacting with molecular targets and pathways specific to the intended application.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl N-Hydroxycarbamate: Another Boc-protected compound used in organic synthesis.
tert-Butyloxycarbonyl-protected amino acid ionic liquids: These compounds are used in dipeptide synthesis and other organic reactions.
Uniqueness
(3R)-2-(tert-Butoxycarbonyl)-4-methyl-3-(methylamino)pentanoic acid is unique due to its specific stereochemistry and functional groups, which make it a valuable intermediate in the synthesis of complex molecules. Its Boc protection allows for selective reactions, enhancing its utility in various chemical and biological applications.
Properties
Molecular Formula |
C12H23NO4 |
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Molecular Weight |
245.32 g/mol |
IUPAC Name |
(3R)-4-methyl-3-(methylamino)-2-[(2-methylpropan-2-yl)oxycarbonyl]pentanoic acid |
InChI |
InChI=1S/C12H23NO4/c1-7(2)9(13-6)8(10(14)15)11(16)17-12(3,4)5/h7-9,13H,1-6H3,(H,14,15)/t8?,9-/m1/s1 |
InChI Key |
OWERLBUQWOBMLR-YGPZHTELSA-N |
Isomeric SMILES |
CC(C)[C@H](C(C(=O)O)C(=O)OC(C)(C)C)NC |
Canonical SMILES |
CC(C)C(C(C(=O)O)C(=O)OC(C)(C)C)NC |
Origin of Product |
United States |
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